molecular formula C18H22N2O5S B2394789 Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate CAS No. 694466-29-0

Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate

Cat. No.: B2394789
CAS No.: 694466-29-0
M. Wt: 378.44
InChI Key: SWMLXJLCKQHJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate is a complex organic compound with the molecular formula C18H22N2O5S This compound features a naphthalene ring substituted with a methoxy group and a sulfonyl group, linked to a piperazine ring which is further esterified with ethyl carboxylate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate typically involves multi-step organic reactions. One common method includes the sulfonylation of 4-methoxy-1-naphthylamine followed by the reaction with piperazine and subsequent esterification with ethyl chloroformate . The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The ethyl ester can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: 4-hydroxy-1-naphthylsulfonyl-piperazinecarboxylate.

    Reduction: Ethyl 4-[(4-methoxy-1-naphthyl)sulfanyl]-1-piperazinecarboxylate.

    Substitution: 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylic acid.

Scientific Research Applications

Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ethyl 4-[(4-methoxy-1-naphthyl)sulfonyl]-1-piperazinecarboxylate can be compared with other sulfonyl-containing piperazine derivatives:

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

IUPAC Name

ethyl 4-(4-methoxynaphthalen-1-yl)sulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-3-25-18(21)19-10-12-20(13-11-19)26(22,23)17-9-8-16(24-2)14-6-4-5-7-15(14)17/h4-9H,3,10-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMLXJLCKQHJNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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